molecular formula C17H20N2O4S B422937 N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 428843-16-7

N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B422937
CAS No.: 428843-16-7
M. Wt: 348.4g/mol
InChI Key: NMQDRASTLJBEPB-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE: is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzoic acid and 4-methylbenzenesulfonic acid.

    Reduction: Formation of N-(4-methoxyphenyl)-2-[methyl-(4-methylphenyl)amino]acetamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonamides.

Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • 4-methoxyphenyl methyl(4-methylphenyl)carbamate
  • 4-methoxyphenyl isocyanide

Uniqueness: N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-4-10-16(11-5-13)24(21,22)19(2)12-17(20)18-14-6-8-15(23-3)9-7-14/h4-11H,12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQDRASTLJBEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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